molecular formula C6H9NO5S B1463061 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid CAS No. 82018-04-0

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1463061
CAS No.: 82018-04-0
M. Wt: 207.21 g/mol
InChI Key: IKGVYLRTBMTYAG-UHFFFAOYSA-N
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Description

3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known by its CAS Number 5025-82-1, is a chemical compound with a molecular weight of 175.21 . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-acetyl-1,3-thiazolidine-4-carboxylic acid . Its InChI code is 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) . This information can be used to understand the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a melting point of 142-144 degrees Celsius . It is a solid at room temperature and is typically stored in a sealed container away from fire sources and oxidizers .

Scientific Research Applications

Synthetic Chemistry Applications

1,3-Thiazolidin-4-one 1,1-dioxides, including derivatives of 3-Acetyl-1,3-thiazolidine-4-carboxylic acid, have been explored for their reactivity and potential as building blocks in organic synthesis. Modifications to the heterocyclic core with carboxamide and carboxthioamide moieties have led to novel derivatives with functional groups suitable for future modifications, highlighting their versatility in synthetic chemistry (Listunov et al., 2013).

Biological Activity

Research has delved into the synthesis of thiazolidine and 1,3,4-oxadiazole derivatives from L-cysteine, aiming to study their biological activities, including antioxidant and anticancer properties. Such studies underscore the potential therapeutic applications of these compounds (2022).

Antioxidant and Antitumor Evaluation

Thiazolidine derivatives have been synthesized and evaluated for their antioxidant and antitumor activities. Certain compounds have shown promising results, suggesting their potential in developing anticancer therapies (Gouda & Abu‐Hashem, 2011).

Supramolecular Aggregation

Studies on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives have been conducted to understand the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies. This research offers insights into the biocompatible supramolecular assemblies' potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Electrochemical Behavior

The electrochemical behavior of thiazolidine-4-carboxylic acids has been investigated, shedding light on their potential for analytical applications in detecting and quantifying these compounds through various voltammetric techniques (Karpinski & Radomski, 1989).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include avoiding contact with eyes and skin, and not inhaling the compound . It is recommended to wear appropriate protective equipment such as gloves and goggles when handling this compound .

Properties

IUPAC Name

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVYLRTBMTYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CS(=O)(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901645
Record name NoName_779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

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